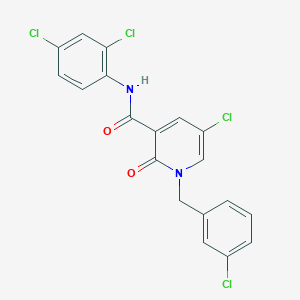
5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No: 338977-76-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H12Cl4N2O2 with a molecular weight of 442.13 g/mol. The structure features multiple chlorine substituents and a pyridine ring, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and antimicrobial contexts.
Anti-inflammatory Activity
A study demonstrated that the compound exhibited significant anti-inflammatory properties. It was tested using the xylene-induced ear swelling model in mice, where it showed comparable effectiveness to established anti-inflammatory drugs like diclofenac sodium. The results indicated that the compound could potentially reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs .
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against various bacterial strains, including gram-positive bacteria. It demonstrated notable activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), suggesting its potential as an alternative treatment for resistant infections. The structure-activity relationship (SAR) studies revealed that the presence of chlorine atoms significantly enhanced its antibacterial properties .
The exact mechanism through which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in inflammatory pathways and bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
5-chloro-1-[(3-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O2/c20-12-3-1-2-11(6-12)9-25-10-14(22)7-15(19(25)27)18(26)24-17-5-4-13(21)8-16(17)23/h1-8,10H,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPSCVXQZJJTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














